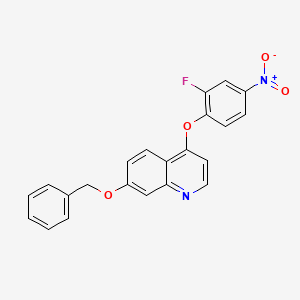

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline

Description

Historical Context of Functionalized Quinoline Derivatives

Quinoline derivatives have been integral to chemical research since their isolation from coal tar in 1834. Early applications focused on natural alkaloids like quinine, but synthetic modifications gained prominence in the 20th century for antimalarial and antimicrobial drug development. The introduction of electron-withdrawing groups (e.g., nitro) and aromatic substituents (e.g., benzyloxy) marked a shift toward functionalized quinolines with enhanced bioactivity and photophysical properties. The synthesis of This compound exemplifies modern strategies to optimize quinoline frameworks for targeted applications.

Significance in Heterocyclic Chemistry Research

As a bicyclic heterocycle, quinoline’s nitrogen atom enables diverse reactivity, including electrophilic substitution and coordination with metal catalysts. The compound’s benzyloxy group enhances lipophilicity, while the 2-fluoro-4-nitrophenoxy moiety introduces steric and electronic effects critical for:

Development of Multi-substituted Quinoline Frameworks

Advances in functionalization techniques have enabled precise modifications of the quinoline core:

For This compound , stepwise etherification and nucleophilic aromatic substitution are employed to install substituents while preserving the quinoline ring’s integrity.

Classification and Nomenclature in Chemical Literature

The compound is systematically named using IUPAC guidelines:

- Root : Quinoline (bicyclic system with nitrogen at position 1).

- Substituents :

Structural Data :

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{15}\text{FN}2\text{O}4 $$ |

| SMILES | C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)N+[O-])F |

| InChI Key | HRGDNTOCJTWYES-UHFFFAOYSA-N |

This nomenclature aligns with Hantzsch-Widman rules for heterocycles, emphasizing substituent positions and priorities.

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGDNTOCJTWYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline Core

- The quinoline core is typically synthesized from aniline derivatives using classical methods such as the Skraup or Friedländer synthesis, which build the heterocyclic ring system.

Introduction of the Benzyloxy Group at Position 7

- The benzyloxy group at the 7th position is introduced by alkylation of a 7-hydroxyquinoline intermediate with benzyl bromide or benzyl chloride under basic conditions to form the 7-(benzyloxy)quinoline derivative.

Formation of the 4-(2-fluoro-4-nitrophenoxy) Substituent

The 4-position substitution with 2-fluoro-4-nitrophenoxy is achieved via nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline derivative with 2-fluoro-4-nitrophenol.

A representative reaction involves refluxing 7-(benzyloxy)-4-chloroquinoline with 2-fluoro-4-nitrophenol in chlorobenzene in the presence of a base such as N,N-diisopropylethylamine (DIPEA) at 140°C for approximately 18 hours, yielding the target compound in high yield (~92%).

Debenzylation to Obtain 7-Hydroxy Derivative (Optional Intermediate)

- Debenzylation of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline can be performed using 33% hydrobromic acid (HBr) in acetic acid at 100°C for 24 hours to yield the corresponding 7-hydroxy derivative with about 85% yield.

Additional Functionalizations (Optional)

- The 7-hydroxy derivative can be further functionalized, for example, alkylated with epoxides or other electrophiles under basic conditions to yield substituted derivatives.

The synthesized compound is characterized by ^1H NMR, mass spectrometry, and melting point determination.

Example ^1H NMR data for the target compound show characteristic aromatic proton signals and benzyloxy methylene protons around δ 5.29 ppm.

Mass spectrometry typically shows a molecular ion peak consistent with the molecular weight of 390.4 g/mol (M+H)+ at m/z 391.

The nucleophilic aromatic substitution step is critical and benefits from the use of chlorobenzene as a high-boiling solvent and a strong base to facilitate substitution on the quinoline ring.

Debenzylation under acidic conditions is efficient and preserves the integrity of the nitro and fluoro substituents.

Subsequent functionalization of the 7-hydroxy position allows for structural diversification, important for medicinal chemistry optimization.

High yields and clean reactions reported indicate the robustness of these synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: The nitro group in the 2-fluoro-4-nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Benzaldehyde derivatives

Reduction: Amino derivatives

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

The compound "7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline" is a synthetic derivative of quinoline, a structure known for its diverse biological activities and applications in medicinal chemistry. This article explores its scientific research applications, focusing on its potential in drug development, biological activity, and other relevant fields.

Structure

The compound features a quinoline core, which is substituted with a benzyloxy group and a nitrophenoxy moiety. This unique structure may enhance its interaction with biological targets.

Properties

- Molecular Formula : C₂₁H₁₈FNO₃

- Molecular Weight : 351.37 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and the modulation of apoptotic pathways, suggesting that this compound could have similar effects.

Antimicrobial Activity

Quinoline compounds are recognized for their antimicrobial properties. Research indicates that modifications to the quinoline scaffold can enhance antibacterial and antifungal activity.

Case Study : A 2021 study in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various quinoline derivatives against resistant strains of bacteria. The findings suggested that introducing electron-withdrawing groups, such as nitro groups, significantly improved activity against Gram-positive bacteria.

Antimalarial Potential

The antimalarial activity of quinoline derivatives is well-documented, particularly in relation to chloroquine and its analogs. The structural modifications can lead to enhanced potency against Plasmodium species.

Research Findings : A comparative analysis highlighted that compounds with similar modifications to this compound exhibited promising activity against Plasmodium falciparum. The study indicated that the presence of halogen atoms could improve binding affinity to the heme detoxification pathway in malaria parasites.

Inhibitors of Enzymatic Activity

Quinoline derivatives are also explored as inhibitors of various enzymes, including kinases and proteases, which play crucial roles in numerous diseases.

Case Study : Research published in European Journal of Medicinal Chemistry reported on the inhibitory effects of modified quinolines on specific kinases involved in cancer signaling pathways. The results indicated that this compound could potentially serve as a lead compound for developing selective kinase inhibitors.

Table 1: Biological Activities of Quinoline Derivatives

| Activity Type | Compound Example | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | This compound | TBD | Journal of Medicinal Chemistry |

| Antimicrobial | 6-Methoxyquinoline | 12 | Bioorganic & Medicinal Chemistry Letters |

| Antimalarial | Chloroquine | 0.01 | Various Studies |

| Kinase Inhibition | Quinazolinone derivatives | 0.5 | European Journal of Medicinal Chemistry |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity | Example Compound |

|---|---|---|

| Nitro group | Increases potency | This compound |

| Benzyloxy substitution | Enhances lipophilicity | Various benzyloxyquinolines |

| Fluorine atom | Improves binding affinity | Fluorinated quinolines |

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the benzyloxy and 2-fluoro-4-nitrophenoxy groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Anilino Derivatives

Compounds like N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine () feature an anilino group (electron-donating) at position 4 instead of the electron-withdrawing nitrophenoxy group. This substitution correlates with antiproliferative activity (IC50: 2.56–3.67 µM against HCT-116 and HeLa cells) .

Role of Fluorine and Nitro Groups

- Fluorine : Enhances lipophilicity and metabolic stability via C-F bond strength.

Substituent Positional Isomerism

A positional isomer, 6-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-7-methoxyquinoline (CAS: 516526-46-8), differs in the placement of the benzyloxy group (position 6 vs. 7). This minor structural change can significantly affect steric hindrance and molecular planarity, influencing:

- Solubility : Methoxy at position 7 may enhance polarity compared to position 6.

- Biological Activity: Position 7 substituents in quinolines are often critical for intercalation or enzyme binding .

Comparison with Alkoxy-Substituted Derivatives

Compounds bearing alkoxy groups (e.g., 7-(octyloxy)-N-(3-fluorophenyl)quinolin-4-amine) demonstrate that longer alkyl chains (e.g., octyloxy) enhance lipophilicity but may reduce aqueous solubility.

Pharmacological Potential and Mechanisms

While direct data on the target compound’s bioactivity is absent in the evidence, structurally related quinolines exhibit mechanisms such as:

- Autophagy Inhibition: Derivatives like N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine act via ATG5-dependent pathways .

- Antiproliferative Effects : Nitro and fluoro substituents may enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a benzyloxy group and a 2-fluoro-4-nitrophenoxy moiety. This unique structure is believed to contribute to its biological activity by influencing interactions with various biological targets.

Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein tyrosine kinases (PTKs), which play critical roles in cell signaling pathways associated with cancer progression .

- Anti-Angiogenic Activity : Compounds with quinoline structures have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, thereby reducing tumor angiogenesis .

- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SMMC-7721 (Hepatocarcinoma) | 0.08 ± 0.01 | Induces apoptosis and cell cycle arrest |

| MDA-MB-231 (Breast) | 0.19 ± 0.04 | Inhibits tubulin polymerization |

| HeLa (Cervical) | 0.23 ± 0.05 | Disrupts microtubule dynamics |

| CT-26 (Colon Cancer) | 0.42 ± 0.07 | Induces oxidative stress |

These results indicate that the compound has potent anticancer properties, particularly against hepatocarcinoma and breast cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including:

- Monoamine Oxidase (MAO) : Inhibitory activity was observed with an IC50 value of approximately 0.51 µM, indicating potential applications in neurodegenerative diseases .

- Cholinesterases : The compound exhibited competitive inhibition against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives similar to this compound:

- Study on VEGFR Inhibition : A related quinoline compound demonstrated significant inhibition of VEGFR-2 in vivo, leading to reduced tumor growth in xenograft models . This suggests that structural modifications can enhance anti-angiogenic properties.

- Cell Cycle Studies : Research indicated that certain quinoline derivatives could effectively arrest the cell cycle in cancer cells, providing a basis for their use as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic aromatic substitution (SNAr) and protection-deprotection strategies.

- Step 1: Begin with 4-hydroxyquinoline. Protect the 7-hydroxy group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 7-benzyloxyquinoline .

- Step 2: React the 4-hydroxy group with 2-fluoro-4-nitrochlorobenzene via SNAr. Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to enhance reactivity .

- Optimization Tips:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Analysis: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy at C7, nitrophenoxy at C4). Fluorine-19 NMR can verify the presence of the 2-fluoro group .

- HPLC-MS: Quantify purity (>95%) and detect trace impurities via reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with electrospray ionization MS .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in methanol/dichloromethane and analyze .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using:

- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition: Test against kinases or topoisomerases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of the nitrophenoxy substitution at C4?

Methodological Answer:

- Kinetic Studies: Conduct time-resolved NMR or UV-Vis spectroscopy to track intermediate formation under varying temperatures and solvent polarities .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for the SNAr pathway .

- Isotope Labeling: Replace the 4-hydroxy group with ¹⁸O to trace oxygen transfer during substitution via mass spectrometry .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents systematically (e.g., replace benzyloxy with methoxy, vary nitro group position) .

- Biological Profiling: Compare analogs in dose-response assays to identify critical functional groups for activity .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic/steric properties with bioactivity .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Assay Standardization: Replicate experiments using identical cell lines, culture conditions, and controls .

- Orthogonal Assays: Validate cytotoxicity via ATP-based luminescence (CellTiter-Glo) alongside MTT .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to account for inter-lab variability and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.